Aculeximycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aculeximycin is a natural product found in Kutzneria albida with data available.

Scientific Research Applications

Antibiotic Production and Purification

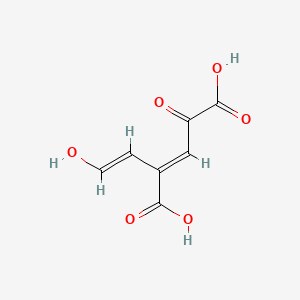

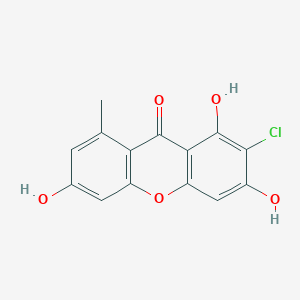

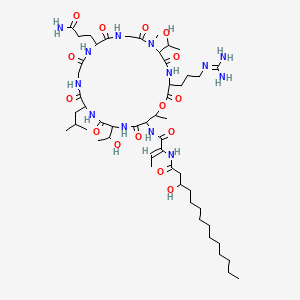

Aculeximycin (ACM), identified as a product of the actinomycete Streptosporangium albidum, is a glycosidic antibiotic with insecticidal properties. It is isolated using a combination of chromatographic techniques and has been characterized for its molecular structure, including its glycosidic bonds and hemiketal ring (Murata et al., 1989).

Antimicrobial and Larvicidal Properties

Aculeximycin exhibits significant antimicrobial activities against various bacteria, yeasts, molds, and strong larvicidal activity against mosquito larvae (Ikemoto et al., 1983).

Structural Characteristics

The structure of aculeximycin includes a 30-membered polyhydroxy lactone ring and an oligosaccharide, placing it in a new class of macrolide antibiotics. Its structure is related to sporaviridins but distinct from polyol macrolides produced by Streptomyces (Murata et al., 1995).

Uncoupling Mechanism in Mitochondria

Research has shown that aculeximycin can uncouple oxidative phosphorylation in rat-liver mitochondria, indicating its ability to enhance permeability of the mitochondrial membrane. This uncoupling activity is partly due to its interaction with the Pi/H+ symporter and is unique among naturally occurring antibiotics (Miyoshi et al., 1996).

Synthetic Studies

Efforts to synthesize parts of the aculeximycin molecule have been made, with the successful creation of its C24-C40 segment. This synthesis utilized methods like Kobayashi aldol reactions and epoxide rearrangements, contributing to the understanding of aculeximycin's complex structure (Kato et al., 2015).

Production and Taxonomy of Producing Organism

The production of aculeximycin by Streptosporangium albidum and its taxonomy have been studied. The highest antibiotic titer obtained was 1,250 micrograms/ml in a conventional submerged culture (Ikemoto et al., 1983).

properties

CAS RN |

87912-51-4 |

|---|---|

Molecular Formula |

C81H144N2O33 |

Molecular Weight |

1674 g/mol |

IUPAC Name |

(1R,3R,4S,7R,9S,11E,15S,17E,19S,20R,21R,23R,24S,25R,29S,30R)-15-[(E,2R,3S,6R,7S,8S,9R)-9-[(2R,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6-ethyl-3,7-dihydroxy-8-methyldodec-4-en-2-yl]-3-[(2R,3R,4S,5R,6R)-4-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-12-ethyl-1,7,9,19,23,25,29,30-octahydroxy-4,18,20,24-tetramethyl-21-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14,31-dioxabicyclo[25.3.1]hentriaconta-11,17-dien-13-one |

InChI |

InChI=1S/C81H144N2O33/c1-15-18-55(109-61-33-80(14,83)74(101)44(13)106-61)39(8)63(92)45(16-2)22-25-51(87)38(7)56-26-20-36(5)62(91)40(9)57(111-78-71(100)69(98)67(96)59(34-84)113-78)31-53(89)37(6)52(88)28-49-29-54(90)75(102)81(104,116-49)32-58(35(4)19-23-47(85)27-48(86)24-21-46(17-3)76(103)110-56)112-79-73(115-77-70(99)68(97)65(94)42(11)107-77)72(66(95)43(12)108-79)114-60-30-50(82)64(93)41(10)105-60/h20-22,25,35,37-45,47-75,77-79,84-102,104H,15-19,23-24,26-34,82-83H2,1-14H3/b25-22+,36-20+,46-21+/t35-,37-,38+,39+,40-,41+,42+,43+,44-,45+,47+,48-,49?,50+,51-,52+,53+,54-,55+,56-,57+,58+,59+,60-,61-,62+,63+,64+,65+,66+,67+,68-,69-,70+,71-,72-,73+,74+,75+,77-,78+,79-,80-,81+/m0/s1 |

InChI Key |

VJKZKLDZOAFAEE-HVJLGTRBSA-N |

Isomeric SMILES |

CCC[C@H]([C@@H](C)[C@H]([C@H](CC)/C=C/[C@@H]([C@@H](C)[C@@H]1C/C=C(/[C@H]([C@H]([C@@H](C[C@H]([C@H]([C@@H](CC2C[C@@H]([C@H]([C@](O2)(C[C@H]([C@H](CC[C@H](C[C@H](C/C=C(/C(=O)O1)\CC)O)O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)O[C@H]4C[C@H]([C@@H]([C@H](O4)C)O)N)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C)O)O)O)O)O)O)O)C)O)O[C@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)\C)O)O)O[C@H]7C[C@]([C@@H]([C@@H](O7)C)O)(C)N |

SMILES |

CCCC(C(C)C(C(CC)C=CC(C(C)C1CC=C(C(C(C(CC(C(C(CC2CC(C(C(O2)(CC(C(CCC(CC(CC=C(C(=O)O1)CC)O)O)C)OC3C(C(C(C(O3)C)O)OC4CC(C(C(O4)C)O)N)OC5C(C(C(C(O5)C)O)O)O)O)O)O)O)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)O)OC7CC(C(C(O7)C)O)(C)N |

Canonical SMILES |

CCCC(C(C)C(C(CC)C=CC(C(C)C1CC=C(C(C(C(CC(C(C(CC2CC(C(C(O2)(CC(C(CCC(CC(CC=C(C(=O)O1)CC)O)O)C)OC3C(C(C(C(O3)C)O)OC4CC(C(C(O4)C)O)N)OC5C(C(C(C(O5)C)O)O)O)O)O)O)O)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)O)OC7CC(C(C(O7)C)O)(C)N |

synonyms |

aculeximycin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-amino-2-methyl-4-phenyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate](/img/structure/B1235855.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aS,9R,10R,12aS,14aR,14bR)-8-acetyloxy-9-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1235856.png)

![N-[(Z)-(2,6-dichlorophenyl)methylideneamino]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1235863.png)

![(1R,2R,4R,6R,7R,8S,10R,13R,14S)-7-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-13-ethyl-9-[(4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-6-methoxy-2,4,6,8,10,14-hexamethyl-17-[3-(4-quinolyl)propylamino]-12,15-dioxa-17-azabicyclo[12.3.0]heptadecane-3,11,16-trione](/img/structure/B1235865.png)